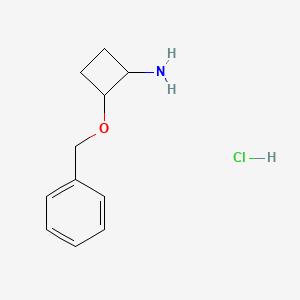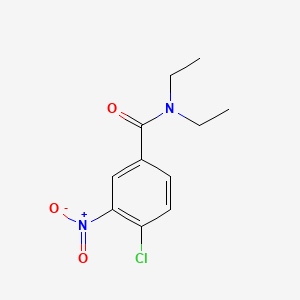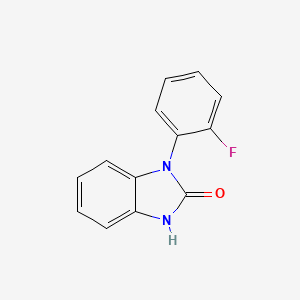
1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the benzodiazepine family. It is commonly referred to as F-Phenibut, and it has been the subject of scientific research due to its potential therapeutic properties. This compound is a derivative of the neurotransmitter GABA (gamma-aminobutyric acid) and has been shown to have anxiolytic, nootropic, and sedative effects.
科学的研究の応用
Synthesis and Antitumor Activity
1-(2-Fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and its derivatives have been extensively researched for their antitumor properties. The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has shown potent cytotoxicity in vitro, particularly against sensitive human breast cancer cell lines, while displaying minimal activity against nonmalignant cells. These compounds exhibit a biphasic dose-response relationship, with certain fluorinated derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole being highlighted for their broad-spectrum antitumor activity and are the focus of pharmaceutical development (Hutchinson et al., 2001).
Prodrug Development for Enhanced Bioavailability
To address the challenges posed by the lipophilicity of these benzothiazoles, amino acid conjugation strategies have been employed to create water-soluble prodrugs. These prodrugs rapidly revert to their parent amine in vivo, maintaining the cytotoxic activity against tumor cell lines and exhibiting manageable side effects in preclinical models. This approach has improved the bioavailability and therapeutic potential of these compounds, with lysylamide prodrugs of fluorobenzothiazoles being considered for clinical evaluation (Bradshaw et al., 2002).
Mechanism of Action and DNA Interaction
The antitumor mechanism of these benzothiazoles involves the induction of cytochrome P450 CYP1A1, crucial for their specificity and activity. Studies have shown that these compounds can generate DNA adducts in sensitive tumor cells both in vitro and in vivo, indicating a direct interaction with DNA as part of their cytotoxic mechanism. This interaction and the resultant DNA damage are significant factors in their antitumor efficacy, distinguishing sensitive tumors from resistant ones (Leong et al., 2003).
Fluorescence Sensing and Imaging Applications
Beyond their antitumor applications, derivatives of this compound have been explored for their potential in fluorescence sensing and imaging. Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole have shown sensitivity to pH changes and selectivity for metal cations, making them suitable for developing fluorescent probes. This application leverages the high acidity and unique electronic structure of these compounds, offering potential in various biochemical and medical imaging contexts (Tanaka et al., 2001).
特性
IUPAC Name |
3-(2-fluorophenyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13(16)17/h1-8H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIICLLACJBFIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
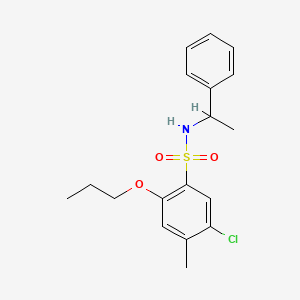
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)
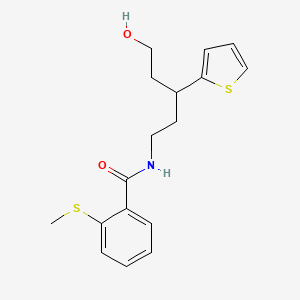
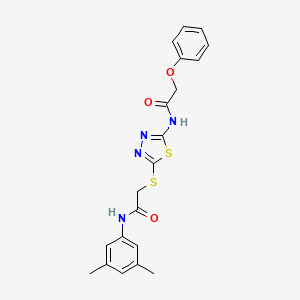
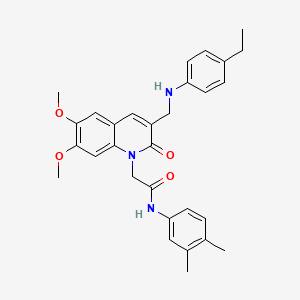

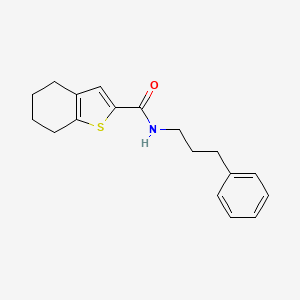
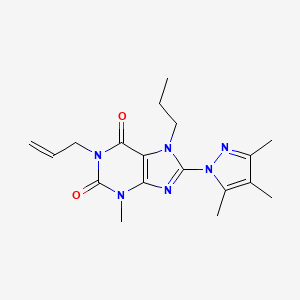
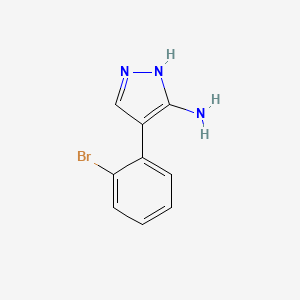
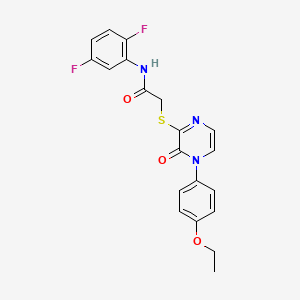
methanone](/img/structure/B2583884.png)
